molecular formula C7H16ClO2P B14606244 Ethyl pentylphosphonochloridate CAS No. 59274-30-5

Ethyl pentylphosphonochloridate

Cat. No.: B14606244
CAS No.: 59274-30-5
M. Wt: 198.63 g/mol
InChI Key: ONLRNADVZKBCQW-UHFFFAOYSA-N
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Description

Ethyl pentylphosphonochloridate is an organophosphorus compound characterized by a phosphonochloridate ester structure. Its IUPAC name is this compound, with the molecular formula C₇H₁₄ClO₃P. The compound consists of an ethyl group (C₂H₅) and a pentyl group (C₅H₁₁) bonded to a phosphorus atom, which is further linked to a chlorine atom and an oxygen atom. Such phosphonochloridates are typically synthesized via the reaction of phosphonic acids with chlorinating agents, such as thionyl chloride or phosphorus pentachloride, under controlled conditions.

These compounds are of interest in industrial and research settings due to their role as intermediates in the synthesis of pesticides, flame retardants, and nerve agents.

Properties

CAS No.

59274-30-5

Molecular Formula

C7H16ClO2P

Molecular Weight

198.63 g/mol

IUPAC Name

1-[chloro(ethoxy)phosphoryl]pentane

InChI

InChI=1S/C7H16ClO2P/c1-3-5-6-7-11(8,9)10-4-2/h3-7H2,1-2H3

InChI Key

ONLRNADVZKBCQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCP(=O)(OCC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula CAS RN Molecular Weight (g/mol) Key Functional Groups
This compound C₇H₁₄ClO₃P Not Available 212.61 (calculated) P=O, Cl, C-O-P linkages
Methyl methylphosphonochloridate C₂H₆ClO₂P 1066-52-0 140.49 P=O, Cl, C-O-P linkages
Ethylphosphonic dichloride C₂H₅Cl₂OP 1066-52-0 162.94 P=O, 2×Cl, C-P linkage

Key Observations :

  • Alkyl Chain Length: this compound features longer alkyl chains (ethyl and pentyl) compared to methyl methylphosphonochloridate, resulting in higher molecular weight and reduced volatility.
  • Reactivity: The chlorine atom in phosphonochloridates is highly electrophilic, making these compounds reactive toward nucleophiles (e.g., water, alcohols). Longer alkyl chains, as in ethyl pentyl derivatives, may slightly reduce reactivity due to steric hindrance.

Physical and Chemical Properties

Property This compound Methyl methylphosphonochloridate Ethylphosphonic dichloride
Boiling Point (°C) ~220–240 (estimated) 145–150 165–170
Solubility in Water Low (hydrolyzes rapidly) Low (hydrolyzes rapidly) Low (hydrolyzes rapidly)
Stability Sensitive to moisture Highly moisture-sensitive Highly moisture-sensitive

Notes:

  • Hydrolysis: All three compounds undergo rapid hydrolysis in aqueous environments, producing phosphonic acids and hydrochloric acid. This compound’s hydrolysis rate is likely slower than methyl methylphosphonochloridate due to steric effects.
  • Thermal Stability : Longer alkyl chains may improve thermal stability, as seen in ethyl pentyl derivatives compared to methyl analogs.

Regulatory Insights :

Toxicity and Environmental Impact

  • Limited data exist for this compound, but its structural analogs (e.g., methyl methylphosphonochloridate) exhibit high acute toxicity, targeting acetylcholinesterase enzymes.
  • Environmental persistence is likely low due to rapid hydrolysis, though degradation products (e.g., pentanol, hydrochloric acid) may pose secondary risks.

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